molecular formula C8H18N4O B1166167 N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide CAS No. 108372-23-2

N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide

Cat. No.: B1166167
CAS No.: 108372-23-2
M. Wt: 186.26 g/mol
InChI Key: QLBHBZSLRDGQTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide typically involves the reaction of 3-(4-methylpiperazin-1-yl)propanoic acid with hydroxylamine under specific conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N’-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines .

Scientific Research Applications

N’-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N'-hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(9)10-13/h13H,2-7H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBHBZSLRDGQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700634
Record name N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108372-23-2
Record name N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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